molecular formula C21H20ClN B1672005 Intriptyline hydrochloride CAS No. 27466-29-1

Intriptyline hydrochloride

Cat. No.: B1672005
CAS No.: 27466-29-1
M. Wt: 321.8 g/mol
InChI Key: AWGQDASDKPZSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Intriptlyine Hydrochloride is synthesized through a series of chemical reactions involving the formation of a tricyclic ring system. The synthesis typically involves the following steps:

Industrial Production Methods: : Industrial production of Intriptlyine Hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: : Intriptlyine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Intriptlyine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

    Biology: Used to study the effects of tricyclic antidepressants on biological systems, including their interactions with neurotransmitter receptors.

    Medicine: Used in clinical research to study its efficacy and safety in treating various conditions, including depression, neuropathic pain, and migraine.

    Industry: Used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Intriptlyine Hydrochloride is unique in its combination of efficacy for treating depression and various pain syndromes, along with its specific side effect profile. It is often used when other antidepressants are not effective or tolerated .

Properties

CAS No.

27466-29-1

Molecular Formula

C21H20ClN

Molecular Weight

321.8 g/mol

IUPAC Name

N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C21H19N.ClH/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21;/h3-6,9-15H,16H2,1-2H3;1H

InChI Key

AWGQDASDKPZSII-UHFFFAOYSA-N

SMILES

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Appearance

Solid powder

27466-29-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Intriptyline hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Intriptyline hydrochloride
Reactant of Route 2
Reactant of Route 2
Intriptyline hydrochloride
Reactant of Route 3
Reactant of Route 3
Intriptyline hydrochloride
Reactant of Route 4
Reactant of Route 4
Intriptyline hydrochloride
Reactant of Route 5
Reactant of Route 5
Intriptyline hydrochloride
Reactant of Route 6
Reactant of Route 6
Intriptyline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.